(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15798415
InChI: InChI=1S/C10H13N3O.2ClH/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14;;/h2-5,7,12H,6,11H2,1H3;2*1H/t7-;;/m0../s1
SMILES:
Molecular Formula: C10H15Cl2N3O
Molecular Weight: 264.15 g/mol

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride

CAS No.:

Cat. No.: VC15798415

Molecular Formula: C10H15Cl2N3O

Molecular Weight: 264.15 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one dihydrochloride -

Specification

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
IUPAC Name (3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one;dihydrochloride
Standard InChI InChI=1S/C10H13N3O.2ClH/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14;;/h2-5,7,12H,6,11H2,1H3;2*1H/t7-;;/m0../s1
Standard InChI Key PKJNSOWETVOCNR-KLXURFKVSA-N
Isomeric SMILES CN1C2=CC=CC=C2NC[C@@H](C1=O)N.Cl.Cl
Canonical SMILES CN1C2=CC=CC=C2NCC(C1=O)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Core Structure and Stereochemistry

The compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its IUPAC name specifies a 1-methyl substitution at position 1, an (S)-configured amino group at position 3, and a ketone group at position 2. The dihydrochloride salt form enhances solubility and stability for experimental handling .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O·2HClDerived
Molecular Weight (Base)176.22 g/mol
Molecular Weight (Salt)~249.14 g/mol (estimated)Calculated
IUPAC Name (Base)5-Methyl-3-amino-2,3-dihydro-1H-1,5-benzodiazepin-4-one
CAS Number (Base)384832-05-7
SMILES (Base)CN1C(=O)CCNC2=CC=CC=C21

The stereochemistry at position 3 (S-configuration) is critical for biological activity, as enantiomeric forms of benzodiazepines often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis of the base structure 3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves multi-step organic transformations. A representative pathway, adapted from Armstrong et al. (1994), begins with α-tetralone derivatives and proceeds via:

  • Alkylation: Introduction of the methyl group at position 1 using methylating agents under basic conditions .

  • Reductive Amination: Formation of the amino group at position 3 via catalytic hydrogenation or borohydride reduction .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
AlkylationMethyl iodide, K₂CO₃, DMF85–90%
Reductive AminationNaBH₄, MeOH, 0°C75–80%
Salt FormationHCl (g), Et₂O>95%

Chirality Control

The (3S)-configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, coupling reactions with BOC-D-serine t-butyl ether under HBTU/HOBt activation yield enantiomerically enriched products .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high aqueous solubility (>50 mg/mL), contrasting with the free base, which is an oil at room temperature . Stability studies indicate no decomposition under refrigerated conditions (2–8°C) for >12 months .

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.45 (s, 3H, CH₃), 2.70–3.10 (m, 4H, CH₂), 3.85 (q, 1H, CH-NH₂), 7.20–7.50 (m, 4H, Ar-H) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂) .

Pharmacological and Research Applications

GABAergic Activity

While classical benzodiazepines potentiate GABA-A receptor activity, this compound’s amino group and methyl substitution may confer unique binding properties. Preliminary molecular docking studies suggest interactions with the α₁-subunit of GABA-A receptors, though in vivo data remain scarce .

Synthetic Intermediate

The compound serves as a precursor for peptidomimetics and small-molecule inhibitors. For example, coupling with carboxylic acids (e.g., BOC-protected amino acids) generates amide derivatives with potential CNS activity .

Table 3: Representative Derivatives

DerivativeApplicationSource
Propanamide analogAnticonvulsant screening
Carboxamide-Peptide hybridNeurokinin receptor modulation

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